N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)acetamide
Description
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)acetamide is a complex organic compound that features a pyrazole and an oxazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Properties
IUPAC Name |
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-9-5-11(20-18-9)7-13(19)15-8-10-6-12(17-16-10)14(2,3)4/h5-6H,7-8H2,1-4H3,(H,15,19)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVLRMJCFPPSEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)NCC2=CC(=NN2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)acetamide typically involves a multi-step process. One common method includes the condensation of 3-tert-butyl-1H-pyrazol-5-amine with an appropriate aldehyde to form an intermediate imine, followed by a reduction step to yield the desired amine . This amine can then be reacted with 3-methyl-1,2-oxazole-5-carboxylic acid under amide coupling conditions to form the final product .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)acetamide involves its interaction with specific molecular targets. The pyrazole and oxazole rings can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine
Uniqueness
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)acetamide is unique due to its combination of pyrazole and oxazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
